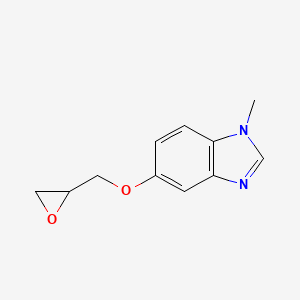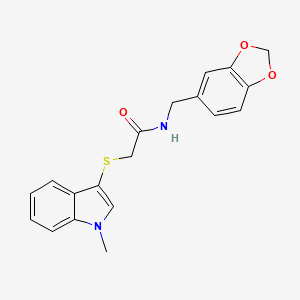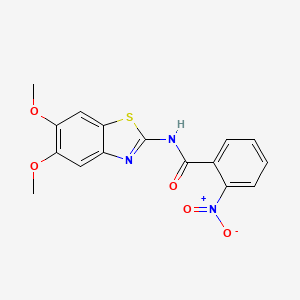![molecular formula C23H25N3O2 B2414446 Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate CAS No. 1215373-51-5](/img/structure/B2414446.png)
Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Methyl 2-{[(4-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)amino]sulfonyl}benzoate” is a complex organic molecule that contains several functional groups. These include a methyl ester group, a sulfonyl group, an oxadiazole ring, and a fluorophenyl group. Each of these functional groups contributes to the overall properties of the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole ring, a five-membered ring containing three nitrogen atoms and two oxygen atoms, is a notable feature. The fluorophenyl group would likely contribute to the compound’s polarity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. For example, the ester group could undergo hydrolysis, while the sulfonyl group could participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl group could increase its lipophilicity, affecting its solubility and distribution in the body .Scientific Research Applications
- Piperidine derivatives have garnered attention in cancer research due to their potential as antitumor agents. The compound’s structural features may contribute to inhibiting tumor growth or metastasis .
- The compound’s piperidine moiety could be explored as a scaffold for designing tyrosine kinase inhibitors. These inhibitors play a vital role in treating various cancers by blocking aberrant signaling pathways .
Anticancer Agents
Tyrosine Kinase Inhibitors
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-15-10-12-26(13-11-15)23(28)21-20(18-8-3-4-9-19(18)24-21)25-22(27)17-7-5-6-16(2)14-17/h3-9,14-15,24H,10-13H2,1-2H3,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZWURSIVQDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=CC=CC=C3N2)NC(=O)C4=CC=CC(=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2414363.png)

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-3-ylmethyl)oxamide](/img/structure/B2414366.png)



![(E)-N1-(furan-2-ylmethylene)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2414372.png)


![2-(2-fluorophenoxy)-N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]acetamide](/img/structure/B2414380.png)
![4-Methoxy-2-((1-(methylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole](/img/structure/B2414381.png)
![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2414383.png)
![3-[2-(4-Fluorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B2414384.png)
![2-(4-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2414385.png)